3-((1-(2-(Thiophen-2-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(2-(Thiophen-2-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a thiophene ring, a piperidine ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-(Thiophen-2-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, including the formation of the thiophene ring, the piperidine ring, and the pyrazine ring. Common synthetic methods include:
Formation of Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of amino alcohols.
Formation of Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of 1,2-diamines with α-dicarbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-((1-(2-(Thiophen-2-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-((1-(2-(Thiophen-2-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has diverse applications in scientific research, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Material Science: It is used in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes.
Industrial Chemistry: It is used as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((1-(2-(Thiophen-2-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain a thiophene ring.
Piperidine Derivatives: Compounds such as piperidine itself and various piperidine-based pharmaceuticals.
Pyrazine Derivatives: Compounds such as pyrazinamide and other pyrazine-based drugs.
Uniqueness
Properties
IUPAC Name |
3-[1-(2-thiophen-2-ylacetyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c17-10-14-16(19-6-5-18-14)22-12-3-1-7-20(11-12)15(21)9-13-4-2-8-23-13/h2,4-6,8,12H,1,3,7,9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYJKPKLJAGMGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CS2)OC3=NC=CN=C3C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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